Potassium tris(oxalato)ferrate(III) trihydrate
Overview
Description
Potassium tris(oxalato)ferrate(III) trihydrate, also known as Potassium Iron (III) Oxalate or Potassium Ferrioxalate, is a chemical compound with the formula K3[Fe(C2O4)3]·3H2O . It is a crystalline compound, lime green in color . The compound is a salt consisting of ferrioxalate anions, [Fe(C2O4)3]3−, and potassium cations K+ .
Synthesis Analysis
The complex can be synthesized by the reaction between iron (III) sulfate, barium oxalate, and potassium oxalate . Iron (III) sulfate, barium oxalate, and potassium oxalate are combined in water and digested for several hours on a steam bath . Oxalate ions from barium oxalate then replace the sulfate ions in solution, removing them as BaSO4 which can then be filtered and the pure material can be crystallized .Molecular Structure Analysis
The anion is a transition metal oxalate complex consisting of an iron atom in the +3 oxidation state and three bidentate oxalate C2O2− 4 ligands . Potassium is a counterion, balancing the −3 charge of the complex .Chemical Reactions Analysis
In solution, the salt dissociates to give the ferrioxalate anion, [Fe(C2O4)3]3−, which appears fluorescent green in color . The ferrioxalate anion is quite stable in the dark, but it is decomposed by light and high-energy electromagnetic radiation .Physical And Chemical Properties Analysis
The compound has a molar mass of 491.25 g/mol (trihydrate) and appears as emerald green crystals . It has a density of 2.13 g/cm3 and a melting point of 230 °C (446 °F; 503 K). The trihydrate loses 3 H2O at 113 °C .Scientific Research Applications
Determination of Molecular Formula
- Scientific Field: Chemistry Education
- Summary of Application: The molecular formula of Potassium tris(oxalato)ferrate(III) trihydrate has been derived by analyzing its different chemical components by volumetric analysis and finally using the data in mole ratio method .
- Methods of Application: The experiment presented is simple, cost-effective, and student-friendly .
- Results or Outcomes: The molecular formula of Potassium tris(oxalato)ferrate(III) trihydrate was successfully determined .
Chemical Actinometry
- Scientific Field: Photometry and Actinometry
- Summary of Application: Potassium tris(oxalato)ferrate(III) trihydrate is used in chemical actinometry to measure light flux .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Photochemical Reduction
- Scientific Field: Photochemistry
- Summary of Application: The compound is used to study the photochemical reduction of the sample .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Preparation of Coordination Compounds
- Scientific Field: Inorganic Chemistry
- Summary of Application: Potassium tris(oxalatoferrate(III)) trihydrate is used in the synthesis and characterization of coordination compounds .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Invisibility Cloak Research
- Scientific Field: Physics and Material Science
- Summary of Application: Potassium tris(oxalatoferrate(III)) trihydrate has been used in research related to the design and implementation of an omnidirectional invisibility cloak in free space .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Synthesis of Other Complexes
- Scientific Field: Inorganic Chemistry
- Summary of Application: Potassium tris(oxalatoferrate(III)) trihydrate is used in the synthesis of other complex ions .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
tripotassium;2-hydroxy-2-oxoacetate;iron;trihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Fe.3K.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;;;;3*1H2/q;;;;3*+1;;;/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDSAQGUKFMVAX-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.O.[K+].[K+].[K+].[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FeK3O15 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trioxalatoferrate(III) trihydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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